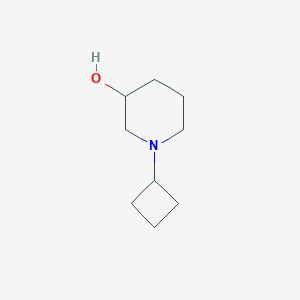

1-Cyclobutylpiperidin-3-ol

説明

Structure

3D Structure

特性

IUPAC Name |

1-cyclobutylpiperidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO/c11-9-5-2-6-10(7-9)8-3-1-4-8/h8-9,11H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSUYHWXBHCYJSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)N2CCCC(C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Mechanisms of 1 Cyclobutylpiperidin 3 Ol

Reactions Involving the Secondary Alcohol Functionality

The secondary alcohol group in 1-cyclobutylpiperidin-3-ol is a key site for various chemical modifications, including oxidation, esterification, etherification, and nucleophilic substitution.

Oxidation Reactions: Mechanisms and Selectivity

The secondary alcohol of this compound can be readily oxidized to the corresponding ketone, 1-cyclobutylpiperidin-3-one. This transformation is a fundamental reaction in organic synthesis. A variety of oxidizing agents can be employed, with the choice of reagent often depending on the desired selectivity and reaction conditions.

One common and mild method for this oxidation is the Dess-Martin oxidation. mdpi.comnih.gov This reaction utilizes the Dess-Martin periodinane (DMP), a hypervalent iodine reagent, which offers high selectivity for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. mdpi.comnih.gov The reaction is typically carried out in chlorinated solvents like dichloromethane (B109758) at room temperature and is known for its rapid completion and compatibility with a wide range of other functional groups. nih.govnih.gov The mechanism involves the formation of a periodinane intermediate, followed by an intramolecular elimination of the α-hydrogen to yield the ketone. chempedia.info

The selectivity of the Dess-Martin oxidation is a significant advantage, as it generally does not affect the tertiary amine functionality present in this compound. mdpi.com This allows for the specific transformation of the alcohol group without the need for protecting the nitrogen atom.

| Oxidizing Agent | Product | Typical Conditions | Selectivity |

| Dess-Martin Periodinane (DMP) | 1-Cyclobutylpiperidin-3-one | Dichloromethane, Room Temperature | High for secondary alcohol over tertiary amine |

| Swern Oxidation (Oxalyl chloride, DMSO, Triethylamine) | 1-Cyclobutylpiperidin-3-one | Dichloromethane, Low Temperature | High for secondary alcohol |

| Chromic Acid (Jones Reagent) | 1-Cyclobutylpiperidin-3-one | Acetone, Sulfuric Acid | Can be less selective, potential for side reactions |

Esterification and Etherification Reactions: Scope and Limitations

The hydroxyl group of this compound can undergo esterification to form the corresponding esters. Various methods are available for this transformation, each with its own scope and limitations.

Esterification:

Fisher Esterification: This classic method involves the reaction of the alcohol with a carboxylic acid in the presence of a strong acid catalyst. thermofisher.com The reaction is an equilibrium process, and to drive it towards the product, an excess of one of the reactants or the removal of water is typically employed. thermofisher.com This method is generally suitable for primary and secondary alcohols. thermofisher.com

Reaction with Acyl Chlorides or Anhydrides: A more reactive approach involves the use of acyl chlorides or anhydrides. These reactions are often carried out in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the liberated acid. For instance, the reaction with acetic anhydride (B1165640) would yield 1-cyclobutylpiperidin-3-yl acetate. wikipedia.orggoogle.com

Steglich Esterification: For milder reaction conditions, the Steglich esterification is a valuable alternative. arxiv.orgwhiterose.ac.ukmasterorganicchemistry.com This method utilizes a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC), and a catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP). arxiv.orgmasterorganicchemistry.com The reaction proceeds at room temperature and is suitable for a wide range of carboxylic acids and alcohols, including those that are sensitive to harsher conditions. arxiv.orgmasterorganicchemistry.com

Etherification:

Williamson Ether Synthesis: This is a widely used method for the preparation of ethers and involves the reaction of an alkoxide with an alkyl halide. nasa.govgoogle.comnih.gov In the case of this compound, the alcohol would first be deprotonated with a strong base, such as sodium hydride, to form the corresponding alkoxide. This alkoxide can then react with an alkyl halide in an S(_N)2 reaction to form the ether. nasa.govgoogle.com The choice of the alkyl halide is crucial, with primary alkyl halides being the most effective to avoid competing elimination reactions. nasa.gov

| Reaction Type | Reagents | Product Type | Key Features |

| Fisher Esterification | Carboxylic Acid, Acid Catalyst | Ester | Equilibrium-driven, suitable for simple alcohols |

| Acylation | Acyl Chloride/Anhydride, Base | Ester | Generally high yielding, irreversible |

| Steglich Esterification | Carboxylic Acid, DCC, DMAP | Ester | Mild conditions, suitable for sensitive substrates |

| Williamson Ether Synthesis | Strong Base, Alkyl Halide | Ether | S(_N)2 mechanism, best with primary alkyl halides |

Nucleophilic Substitution Reactions at the C-3 Position

The hydroxyl group at the C-3 position of this compound can be converted into a good leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions. This allows for the introduction of a variety of other functional groups at this position.

The mechanism of these substitution reactions is typically S(_N)2, involving a backside attack by the nucleophile on the carbon atom bearing the leaving group. This results in an inversion of stereochemistry at the C-3 position. A wide range of nucleophiles can be employed in these reactions, including halides, azides, cyanides, and various carbon and heteroatom nucleophiles.

The efficiency of the substitution can be influenced by the nature of the leaving group, the nucleophile, and the reaction conditions. Steric hindrance around the C-3 position can also play a role in the reaction rate.

Reactivity of the Tertiary Amine Nitrogen

The tertiary amine nitrogen in this compound is a nucleophilic and basic center, which can participate in a range of chemical transformations.

N-Oxidation and N-Dealkylation Pathways

N-Oxidation:

The tertiary amine can be oxidized to form the corresponding N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). whiterose.ac.uk The resulting N-oxide, this compound N-oxide, exhibits different physical and chemical properties compared to the parent amine, including increased water solubility. In some contexts, N-oxides can serve as prodrugs, being reduced back to the tertiary amine in vivo. whiterose.ac.uk

N-Dealkylation:

The removal of the cyclobutyl group from the nitrogen atom, a process known as N-dealkylation, is a more challenging transformation. This is because the carbon-nitrogen bond is generally stable. However, under specific conditions, this bond can be cleaved. One of the classical methods for N-dealkylation is the von Braun reaction, which involves treatment of the tertiary amine with cyanogen (B1215507) bromide. More modern methods often involve oxidative cleavage, sometimes mediated by enzymes or specific chemical reagents. The relative ease of removal of different alkyl groups can vary, and the cyclobutyl group may require specific conditions for efficient cleavage.

Quaternization and Amine-Mediated Reactions

Quaternization:

As a tertiary amine, the nitrogen atom of this compound can react with alkyl halides to form a quaternary ammonium (B1175870) salt. This reaction is known as the Menshutkin reaction. arxiv.orgnih.gov For example, reaction with methyl iodide would yield 1-cyclobutyl-1-methyl-3-hydroxypiperidinium iodide. The rate of this S(_N)2 reaction is dependent on the nature of the alkyl halide, with the reactivity order being I > Br > Cl. arxiv.orgnih.gov The reaction is also influenced by the solvent, with polar aprotic solvents generally favoring the reaction. arxiv.org

Amine-Mediated Reactions:

The basicity of the tertiary amine allows it to act as a catalyst or a stoichiometric base in various organic reactions. It can be used to deprotonate acidic protons, facilitate elimination reactions, or act as a scavenger for acidic byproducts in other transformations. The steric bulk of the cyclobutyl group may influence its efficacy as a base or catalyst in certain reactions.

| Reaction | Reagents | Product | Mechanism/Key Features |

| N-Oxidation | H(_2)O(_2) or m-CPBA | This compound N-oxide | Oxidation of the lone pair of electrons on the nitrogen |

| Quaternization (Menshutkin Reaction) | Alkyl Halide (e.g., CH(_3)I) | Quaternary Ammonium Salt | S(_N)2 reaction, formation of a new C-N bond |

Chemical Transformations of the Cyclobutyl Ring

The cyclobutyl group, a four-membered carbocycle, imparts unique reactivity to the molecule due to its inherent ring strain. This strain can be harnessed to drive various chemical transformations, including ring expansion and functionalization of its carbon atoms.

Ring Expansion and Contraction Reactions of the Cyclobutyl Moiety

While specific studies on the ring expansion or contraction of the cyclobutyl group in this compound are not extensively documented in publicly available literature, general principles of cyclobutane (B1203170) chemistry suggest potential reaction pathways. For instance, under certain conditions, cyclobutylmethyl cations can undergo rearrangement to form cyclopentyl systems. This type of transformation is often facilitated by the formation of a carbocation adjacent to the ring, which can be induced by the departure of a leaving group or by reaction with an electrophile.

A plausible, though not experimentally demonstrated for this specific molecule, ring expansion could be initiated by the activation of the hydroxyl group on the piperidine (B6355638) ring, followed by a Wagner-Meerwein-type rearrangement involving the cyclobutyl ring. Such reactions are often complex and can lead to a mixture of products, depending on the reaction conditions and the stability of the carbocation intermediates.

Recent research has explored the rhodium(II)-catalyzed ring expansion of cyclobutanol-substituted aryl azides to synthesize medium-sized N-heterocycles. nih.gov This methodology, while not directly applied to this compound, highlights the potential for strain-release-driven ring expansions in cyclobutane-containing systems.

Functionalization of the Cyclobutyl Carbons

The functionalization of the cyclobutyl ring in N-cyclobutylpiperidine derivatives is an area of active research, aiming to introduce diverse substituents to modulate the compound's properties. C-H functionalization strategies are particularly attractive for their atom economy. While direct C-H functionalization of the cyclobutyl ring in this compound has not been specifically reported, related transformations on similar structures provide insights into potential synthetic routes.

For example, a thesis on the synthesis and functionalization of a 3-D spirocyclobutyl piperidine building block describes the cross-coupling of a cyclobutyl trifluoroborate salt with various aryl bromides using Ni-catalyzed photoredox or Pd-catalyzed Suzuki-Miyaura cross-coupling reactions. whiterose.ac.uk This demonstrates the feasibility of introducing aryl groups onto a cyclobutane ring attached to a piperidine scaffold.

Heterocyclic Transformations Involving the Piperidine Ring System

The piperidine ring, a saturated heterocycle, can undergo a variety of transformations, including dehydrogenation to form pyridinium (B92312) species or pyridines, as well as ring-opening and rearrangement reactions under specific conditions.

Dehydrogenation and Aromatization Studies

The choice of oxidant and reaction conditions would be crucial to control the outcome of such a reaction, potentially leading to the formation of a 1-cyclobutyl-3-hydroxypyridinium salt or, upon further transformation, a substituted pyridine.

Ring-Opening and Rearrangement Reactions

The piperidine ring is generally stable but can undergo ring-opening reactions under forcing conditions or with specific reagents. For instance, cleavage of the C-N bonds can be achieved through methods like the von Braun reaction, which involves treatment with cyanogen bromide. However, the application of such harsh methods to this compound would likely lead to a complex mixture of products due to the presence of the hydroxyl group.

Rearrangement reactions of the piperidine ring itself are less common but can be induced in specific contexts, often involving the formation of reactive intermediates such as nitrenium ions or by leveraging neighboring group participation. The presence of the 3-hydroxyl group could potentially facilitate rearrangements under acidic conditions through the formation of a cyclic ether intermediate, although such reactivity has not been specifically documented for this compound.

Chemo- and Regioselectivity in Multi-Functionalized this compound Derivatives

The presence of multiple reactive sites in derivatives of this compound—namely the tertiary amine, the hydroxyl group, and potentially introduced functional groups on either the piperidine or cyclobutyl ring—raises important questions of chemo- and regioselectivity. The outcome of a chemical transformation will depend on the relative reactivity of these sites under the chosen reaction conditions.

For instance, in reactions involving electrophiles, the tertiary amine is typically the most nucleophilic site and will react preferentially, unless it is protonated or sterically hindered. The hydroxyl group can also act as a nucleophile or be deprotonated to form an alkoxide.

The selective functionalization of the piperidine ring at positions alpha to the nitrogen is a common strategy in the modification of N-alkyl piperidines. cam.ac.uknih.gov This is often achieved through the formation of an enamine or an iminium ion intermediate. The regioselectivity of such reactions on a 3-substituted piperidine can be influenced by both steric and electronic factors. nih.gov

In the context of multi-functionalized derivatives, protecting group strategies are often employed to achieve the desired chemo- and regioselectivity. For example, the hydroxyl group could be protected as an ether or an ester to allow for selective transformations at other positions of the molecule.

Below is a table summarizing potential selective transformations on a hypothetical multi-functionalized this compound derivative.

| Target Site | Reagent/Condition | Potential Transformation | Selectivity Principle |

| Piperidine Nitrogen | Alkyl halide | N-Alkylation (Quaternization) | High nucleophilicity of the tertiary amine |

| 3-Hydroxyl Group | Acyl chloride/Base | O-Acylation | Nucleophilicity of the hydroxyl group |

| Piperidine α-C-H | Oxidizing agent, then nucleophile | α-Functionalization | Formation of an intermediate iminium ion |

| Cyclobutyl C-H | Directed C-H activation catalyst | C-H Functionalization | Use of a directing group or catalyst control |

The rational design of synthetic routes for the selective modification of this compound and its derivatives is crucial for accessing novel compounds with tailored properties for various applications.

Advanced Spectroscopic and Structural Characterization of 1 Cyclobutylpiperidin 3 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for determining the solution-state structure of organic molecules. For 1-Cyclobutylpiperidin-3-ol, a combination of one-dimensional and two-dimensional NMR experiments would be employed to assign all proton (¹H) and carbon (¹³C) signals unequivocally.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Complete Assignment

Two-dimensional NMR techniques are indispensable for mapping the intricate network of scalar and dipolar couplings within a molecule, thereby enabling a complete and unambiguous assignment of its ¹H and ¹³C chemical shifts.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton scalar couplings (typically through two or three bonds). For this compound, COSY spectra would establish the connectivity within the piperidine (B6355638) and cyclobutane (B1203170) rings by identifying correlations between adjacent protons. For instance, the proton at the hydroxyl-bearing carbon (C3) would show a correlation to the protons on the adjacent carbons (C2 and C4).

Heteronuclear Single Quantum Coherence (HSQC): HSQC spectroscopy correlates the chemical shifts of protons directly attached to carbon atoms. This powerful technique allows for the direct assignment of the carbon signals based on the already assigned proton signals.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC experiments detect longer-range couplings between protons and carbons (typically over two to four bonds). This is crucial for identifying quaternary carbons and for piecing together different molecular fragments. In the case of this compound, HMBC would show correlations between the cyclobutyl protons and the piperidine ring carbons attached to the nitrogen, confirming the N-substitution.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments detect through-space interactions between protons that are in close proximity, providing critical information about the molecule's three-dimensional structure and stereochemistry.

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts for this compound is presented below. Actual values would be determined experimentally.

| Atom Number | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) | Key COSY Correlations (¹H ↔ ¹H) |

| 2 | δH_ax, δH_eq | δC_2 | H2 → C3, C4, C6 | H2 ↔ H3 |

| 3 | δH_3 | δC_3 | H3 → C2, C4, C5 | H3 ↔ H2, H4 |

| 4 | δH_ax, δH_eq | δC_4 | H4 → C3, C5, C6 | H4 ↔ H3, H5 |

| 5 | δH_ax, δH_eq | δC_5 | H5 → C4, C6 | H5 ↔ H4, H6 |

| 6 | δH_ax, δH_eq | δC_6 | H6 → C2, C5 | H6 ↔ H5 |

| 1' | δH_1' | δC_1' | H1' → C2', C3', C2, C6 | H1' ↔ H2' |

| 2' | δH_2' | δC_2' | H2' → C1', C3' | H2' ↔ H1', H3' |

| 3' | δH_3' | δC_3' | H3' → C1', C2' | H3' ↔ H2' |

Conformational Analysis and Stereochemical Assignment via NMR Coupling Constants and NOE Effects

The piperidine ring can adopt various conformations, with the chair form being the most stable. The orientation of the substituents (cyclobutyl and hydroxyl groups) can be determined by analyzing the coupling constants (³J_HH) and Nuclear Overhauser Effects (NOEs).

Coupling Constants: The magnitude of the three-bond proton-proton coupling constant (³J_HH) is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. For a chair conformation, large axial-axial couplings (typically 8-13 Hz) and smaller axial-equatorial and equatorial-equatorial couplings (typically 2-5 Hz) are expected. By measuring these coupling constants, the axial or equatorial disposition of the protons, and consequently the substituents, can be determined.

NOE Effects: NOESY data provides through-space correlations. For example, strong NOEs between axial protons on the same face of the piperidine ring (e.g., H2ax-H4ax, H2ax-H6ax) would confirm a chair conformation. The relative stereochemistry of the hydroxyl group at C3 can be established by observing NOEs between H3 and other protons on the piperidine ring.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, the exact molecular formula can be determined. For this compound (C₉H₁₇NO), the expected exact mass can be calculated and compared to the experimental value.

Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation pathways of the molecule. By inducing fragmentation and analyzing the resulting daughter ions, valuable structural information can be obtained, which can help to confirm the connectivity of the molecule.

| Ion | Calculated Exact Mass | Observed Exact Mass |

| [M+H]⁺ | 156.1383 | (To be determined experimentally) |

| [M+Na]⁺ | 178.1202 | (To be determined experimentally) |

X-Ray Crystallography for Solid-State Molecular Structure and Crystal Packing

X-ray crystallography provides the most definitive structural information for crystalline compounds. nih.govresearchgate.net By diffracting X-rays through a single crystal of this compound, a three-dimensional electron density map can be generated, from which the precise positions of all atoms in the crystal lattice can be determined. This technique provides unambiguous information on:

Molecular Structure: Bond lengths, bond angles, and torsion angles in the solid state.

Conformation: The preferred conformation of the piperidine and cyclobutane rings in the crystalline form.

Stereochemistry: The absolute configuration of the chiral center at C3 can be determined if a suitable heavy atom is present or by using anomalous dispersion.

Crystal Packing: Intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which dictate how the molecules are arranged in the crystal.

| Parameter | Value |

| Crystal System | (To be determined experimentally) |

| Space Group | (To be determined experimentally) |

| Unit Cell Dimensions | a = ?, b = ?, c = ?; α = ?, β = ?, γ = ? |

| Z (Molecules per unit cell) | (To be determined experimentally) |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Hydrogen Bonding Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule and is particularly useful for identifying functional groups.

Infrared (IR) Spectroscopy: In the IR spectrum of this compound, characteristic absorption bands would be expected for the O-H stretch of the hydroxyl group (typically a broad band around 3300-3500 cm⁻¹), C-H stretches of the alkyl groups (around 2850-3000 cm⁻¹), and the C-O stretch (around 1050-1150 cm⁻¹). The position and shape of the O-H band can provide insights into the extent of hydrogen bonding.

Raman Spectroscopy: Raman spectroscopy is often complementary to IR spectroscopy. It is particularly sensitive to non-polar bonds and can provide additional information about the carbon skeleton.

| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| O-H Stretch | ~3300-3500 (broad) | (Typically weak) |

| C-H Stretch (Alkyl) | ~2850-3000 | ~2850-3000 |

| C-O Stretch | ~1050-1150 | (Variable intensity) |

| C-N Stretch | ~1020-1250 | (Variable intensity) |

Chiroptical Spectroscopy (Circular Dichroism) for Enantiomeric Excess Determination and Absolute Configuration Assignment

Since this compound contains a stereocenter at the C3 position, it is a chiral molecule. Chiroptical spectroscopy, specifically Circular Dichroism (CD), can be used to study the stereochemical properties of the enantiomers.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. Each enantiomer of this compound would produce a CD spectrum that is a mirror image of the other. This technique is highly sensitive to the stereochemistry of the molecule.

Enantiomeric Excess (ee) Determination: The magnitude of the CD signal is proportional to the enantiomeric excess of the sample. By comparing the CD spectrum of a sample to that of the pure enantiomer, the ee can be determined.

Absolute Configuration Assignment: By comparing the experimentally measured CD spectrum with theoretical spectra calculated using quantum chemical methods, the absolute configuration (R or S) of the chiral center can often be assigned. nih.gov

Computational Chemistry and Theoretical Studies of 1 Cyclobutylpiperidin 3 Ol

Quantum Mechanical (QM) Calculations

Quantum mechanics is foundational to understanding the behavior of electrons in molecules, and QM calculations solve approximations of the Schrödinger equation to determine molecular properties. youtube.com These methods provide a detailed description of the electronic structure, which governs the molecule's geometry, energy, and reactivity.

Density Functional Theory (DFT) is a widely used quantum mechanical method that balances computational cost with accuracy, making it a valuable tool for studying medium-sized organic molecules. youtube.commdpi.com DFT calculations determine the electronic structure of a molecule based on its electron density rather than the complex many-electron wavefunction. mdpi.com This approach is frequently employed for geometry optimization, where the goal is to find the lowest energy arrangement of atoms, corresponding to the most stable molecular structure. youtube.comresearchgate.net

For 1-Cyclobutylpiperidin-3-ol, a geometry optimization would typically be performed using a functional like B3LYP combined with a basis set such as 6-311++G(d,p). ripublication.comnih.govnih.gov This process systematically adjusts the bond lengths, bond angles, and dihedral angles until a minimum on the potential energy surface is located. youtube.com The resulting optimized geometry provides precise data on the three-dimensional structure of the molecule.

Beyond geometry, DFT is used to analyze the electronic structure. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy gap between HOMO and LUMO is an important indicator of molecular stability and reactivity. researchgate.net A smaller gap suggests that the molecule can be more easily excited and is generally more reactive. Other electronic properties, such as the molecular electrostatic potential (MEP), can also be mapped to visualize electron-rich and electron-poor regions, identifying potential sites for electrophilic and nucleophilic attack. ripublication.com

Table 1: Representative Optimized Geometric Parameters for this compound (Illustrative Data) Calculated at the B3LYP/6-311++G(d,p) level of theory.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Value |

| Bond Length | C(piperidine) | N | 1.47 Å | |

| C(piperidine) | C(hydroxyl) | 1.53 Å | ||

| C(hydroxyl) | O | 1.43 Å | ||

| N | C(cyclobutyl) | 1.48 Å | ||

| Bond Angle | C | N | C | 112.5° |

| C | C(hydroxyl) | O | 110.8° | |

| Dihedral Angle | C | N | C(cyclobutyl) | C |

| H | O | C | H |

Ab initio (Latin for "from the beginning") methods are another class of quantum chemical calculations that, unlike DFT, are derived directly from theoretical principles without the use of experimental data for parameterization. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can offer higher accuracy for energy and property predictions, albeit at a significantly greater computational expense. researchgate.net

For this compound, high-accuracy ab initio calculations could be used to refine the energies of different conformers (spatial arrangements of the molecule) that were initially identified using a less computationally demanding method like DFT. This is particularly important for molecules with flexible components, such as the cyclobutyl and piperidine (B6355638) rings, which can exist in multiple low-energy states. By providing a more precise calculation of the relative energies between these conformers, ab initio methods can give a more accurate picture of the conformational population at equilibrium.

Table 2: Hypothetical Relative Energies of this compound Conformers (Illustrative Data) Calculated using a high-level ab initio method (e.g., CCSD(T)).

| Conformer | Description | Relative Energy (kcal/mol) |

| 1 | Chair-Equatorial OH, Equatorial Cyclobutyl | 0.00 |

| 2 | Chair-Axial OH, Equatorial Cyclobutyl | 0.85 |

| 3 | Twist-Boat-Equatorial OH, Equatorial Cyclobutyl | 5.50 |

Quantum mechanical calculations are highly effective at predicting spectroscopic parameters that can be directly compared with experimental results. The in silico prediction of Nuclear Magnetic Resonance (NMR) chemical shifts has become a common practice in structural elucidation. chemrxiv.org Using the optimized geometry from a DFT calculation, methods like the Gauge-Independent Atomic Orbital (GIAO) approach can predict ¹H and ¹³C chemical shifts. rsc.org These predicted spectra for candidate structures can be compared against experimental data to confirm the correct molecular structure and stereochemistry. chemrxiv.org

Similarly, DFT can be used to calculate the harmonic vibrational frequencies of a molecule. researchgate.net These theoretical frequencies correspond to the fundamental vibrational modes (stretches, bends, torsions) of the molecule, which are observed experimentally in Infrared (IR) and Raman spectroscopy. ripublication.comresearchgate.net Comparing the calculated vibrational spectrum with the experimental one can aid in the assignment of spectral peaks to specific molecular motions. researchgate.net

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Atoms in this compound (Illustrative Data)

| Atom | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C3 | Piperidine ring, bearing -OH | 3.65 | 68.5 |

| C2, C4 | Piperidine ring, adjacent to C3 | 1.70 / 1.95 | 48.2 |

| C1' | Cyclobutyl ring, attached to N | 2.80 | 60.1 |

| -OH | Hydroxyl group | 2.50 | - |

Table 4: Predicted Vibrational Frequencies for this compound (Illustrative Data)

| Frequency (cm⁻¹) | Intensity | Vibrational Assignment |

| 3450 | Medium | O-H stretch |

| 2960 | Strong | C-H stretch (piperidine, cyclobutyl) |

| 1455 | Medium | C-H bend (scissoring) |

| 1105 | Strong | C-O stretch |

| 1080 | Strong | C-N stretch |

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

While QM methods provide high detail for electronic structure, they are computationally too expensive for simulating the motion and larger-scale conformational behavior of molecules over time. For these tasks, molecular mechanics (MM) and molecular dynamics (MD) are employed.

Molecular mechanics calculations rely on a "force field," which is a set of potential energy functions and associated parameters that describe the energy of a molecule as a function of its atomic coordinates. researchgate.net Force fields model atoms as balls and bonds as springs, with parameters for bond stretching, angle bending, torsional rotations, and non-bonded interactions (van der Waals and electrostatic). researchgate.netyoutube.com

Standard force fields like AMBER or CHARMM may not have accurate parameters for less common structural motifs, such as the N-cyclobutyl group attached to a piperidine ring. nih.gov In such cases, specific parameters must be developed. This process, known as parameterization, often involves using high-level QM calculations as a reference. frontiersin.org For example, the torsional parameters governing rotation around the N-C(cyclobutyl) bond would be adjusted to reproduce the potential energy surface calculated by QM methods. frontiersin.org Once developed, these new parameters must be validated by ensuring they can reproduce known experimental or QM-derived properties.

Table 5: Example of a Torsional Parameter to be Parameterized for a Cyclobutylpiperidine Force Field (Illustrative Data)

| Dihedral Angle | Atom Types | V_n (kcal/mol) | Gamma (degrees) | n (periodicity) |

| C_pip - N - C_cyc - C_cyc | C3 - N - CT - CT | 1.2 | 0 | 3 |

With a validated force field, molecular dynamics (MD) simulations can be performed. MD simulations solve Newton's equations of motion for the atoms in the system, allowing the molecule's dynamic behavior to be observed over time. mdpi.comarxiv.org For a flexible molecule like this compound, an MD simulation can explore its conformational landscape by simulating its movements at a given temperature. researchgate.netnih.gov

Over the course of a simulation, the molecule will sample numerous conformations. drugdesign.org This trajectory can then be analyzed to identify the most frequently visited and energetically favorable conformations. By periodically taking structures from the MD simulation and performing energy minimization, a comprehensive set of low-energy conformers, or local energy minima, can be identified. nih.gov This approach provides a detailed map of the molecule's conformational preferences, which is crucial for understanding its interactions with other molecules, such as biological receptors. soton.ac.uk

Table 6: Low-Energy Conformers of this compound Identified via MM/MD (Illustrative Data)

| Conformer ID | Piperidine Ring Conformation | Hydroxyl (-OH) Orientation | Cyclobutyl Orientation | Relative Energy (MM) (kcal/mol) |

| A | Chair | Equatorial | Equatorial | 0.00 |

| B | Chair | Axial | Equatorial | 0.78 |

| C | Chair | Equatorial | Axial | 1.55 |

| D | Skew-Boat | Equatorial | Equatorial | 4.90 |

Solvation Effects and Intermolecular Interactions

The biological and chemical activity of a molecule is profoundly influenced by its interactions with its environment, particularly with solvent molecules. Computational methods are instrumental in dissecting these complex interactions.

Solvation Effects: The process of solvation, where solute molecules are stabilized by solvent molecules, can be modeled to predict properties like solubility and conformational stability. For piperidine-containing compounds, the conformational free energies are significantly affected by the solvent environment. Molecular mechanics calculations, for instance, have been used to quantitatively predict the conformer energies of substituted piperidines and their protonated forms. These studies reveal that electrostatic interactions between substituents and a protonated nitrogen atom are key drivers of conformational changes upon protonation, a phenomenon that can be accurately modeled using force fields that incorporate a simple Coulombic model with an effective dielectric constant. nih.gov

Molecular dynamics (MD) simulations offer a more dynamic picture of solvation, allowing researchers to observe the behavior of a molecule in an explicit solvent environment over time. nih.gov These simulations can be used to calculate the solvation free energy, which is a critical parameter in drug design as it relates to the desolvation penalty a ligand must pay to bind to a receptor. nih.gov For a molecule like this compound, MD simulations in a water box would reveal how water molecules arrange around the hydrophobic cyclobutyl group and the polar hydroxyl and amine groups, forming specific hydrogen bond networks that stabilize the molecule in aqueous solution. researchgate.net

Intermolecular Interactions: Beyond solvation, understanding the specific non-covalent interactions between molecules is crucial. Density Functional Theory (DFT) is a powerful quantum mechanical method used to calculate the energy of these interactions. mdpi.com For a dimer of this compound, DFT calculations could elucidate the nature and strength of intermolecular hydrogen bonds (e.g., between the hydroxyl group of one molecule and the nitrogen atom of another) and van der Waals interactions involving the aliphatic rings. The table below illustrates typical intermolecular interaction energies for different types of interactions that would be relevant for this compound, based on general principles and data from analogous systems.

Table 1: Representative Intermolecular Interaction Energies

| Interaction Type | Interacting Groups | Typical Energy (kcal/mol) |

|---|---|---|

| Hydrogen Bond | O-H···N | -3 to -7 |

| Hydrogen Bond | O-H···O | -3 to -5 |

| van der Waals | Cyclobutyl - Cyclobutyl | -1 to -3 |

| van der Waals | Piperidine - Piperidine | -1 to -4 |

Note: These are generalized energy ranges and the precise values for this compound would require specific DFT calculations.

Reaction Mechanism Elucidation through Computational Transition State Theory

Transition State Theory (TST) is a cornerstone of computational reaction kinetics, providing a framework to understand and predict reaction rates by examining the properties of the transition state—the highest energy point along a reaction pathway. mdpi.com

Computational methods, particularly DFT, are widely used to map out the potential energy surface of a chemical reaction. This allows for the identification of reactants, products, intermediates, and, crucially, the transition state structures that connect them. The energy difference between the reactants and the transition state is the activation energy (or activation barrier), which is the primary determinant of the reaction rate.

For the synthesis of this compound, a key step might involve the N-alkylation of a piperidin-3-ol precursor with a cyclobutyl electrophile. DFT calculations can be employed to model this reaction, comparing different possible pathways and predicting the activation energies for each. For example, in the alkylation of pyrazoles, DFT calculations have shown how the nature of the alkylating agent can reverse the regioselectivity of the reaction by stabilizing one transition state over another through subtle hydrogen bonding interactions. A similar approach for the N-cyclobutylation of piperidin-3-ol would involve locating the transition state structure and calculating its energy relative to the starting materials. The calculated activation barrier would provide a quantitative prediction of the reaction's feasibility and rate.

Table 2: Hypothetical Activation Barriers for N-Cyclobutylation of Piperidin-3-ol

| Reaction Pathway | Computational Method | Calculated Activation Barrier (kcal/mol) |

|---|---|---|

| SN2 Reaction with Cyclobutyl Bromide | DFT (B3LYP/6-31G*) | 20-25 |

| Reductive Amination with Cyclobutanone | DFT (B3LYP/6-31G*) | 15-20 |

Note: This table presents hypothetical data to illustrate the type of results obtained from such calculations. Actual values would depend on the specific reactants and reaction conditions modeled.

The solvent can have a dramatic effect on reaction rates by differentially stabilizing the reactants, products, and the transition state. Computational models can account for these effects in two primary ways: implicitly, by treating the solvent as a continuous medium with a specific dielectric constant, or explicitly, by including individual solvent molecules in the calculation.

Implicit solvation models are computationally efficient and often provide a good approximation of solvent effects on the energetics of a reaction. For reactions involving charged or highly polar species, such as the protonation of a piperidine nitrogen, the stabilizing effect of a polar solvent on the transition state can significantly lower the activation barrier. Explicit solvent models, often used in conjunction with MD simulations, can provide a more detailed picture, capturing specific hydrogen bonding interactions between the solvent and the reacting species that can influence the reaction pathway. For the formation of this compound, modeling the reaction in different solvents would allow for the selection of an optimal reaction medium to improve reaction yield and rate.

Ligand-Based and Structure-Based Computational Design Principles Applied to this compound Scaffolds

The 1-cyclobutylpiperidine scaffold is a key component in a number of biologically active molecules, particularly ligands for G-Protein Coupled Receptors (GPCRs) such as histamine (B1213489) H3 and muscarinic acetylcholine (B1216132) receptors. cresset-group.comnih.govunisi.it Computational design principles are therefore highly relevant for the development of new therapeutics based on this scaffold.

Ligand-Based Design: In the absence of a known 3D structure of the biological target, ligand-based methods can be used to develop a model of the pharmacophore—the essential three-dimensional arrangement of functional groups required for biological activity. youtube.com One common ligand-based method is 3D-Quantitative Structure-Activity Relationship (3D-QSAR) analysis. mdpi.comijpsnonline.commdpi.com In a 3D-QSAR study, a series of molecules with known activities, such as derivatives of this compound, are aligned, and their steric and electrostatic fields are correlated with their biological potencies. This generates a 3D map that indicates regions where, for example, bulky groups or positive electrostatic potential are favorable or unfavorable for activity. This information can then guide the design of new, more potent compounds.

Structure-Based Design: When the 3D structure of the target protein is known (e.g., from X-ray crystallography or cryo-electron microscopy), structure-based drug design becomes a powerful tool. nih.govnih.govresearchgate.net Molecular docking is a key technique in this approach, where computational algorithms are used to predict the preferred binding orientation of a ligand, such as this compound, within the receptor's binding site. nih.gov The docking results provide insights into the key interactions—hydrogen bonds, ionic interactions, hydrophobic contacts—that stabilize the ligand-receptor complex. For instance, in the histamine H3 receptor, the basic nitrogen of the piperidine ring is known to form a crucial ionic interaction with a conserved aspartate residue, while the cyclobutyl group may occupy a hydrophobic pocket. cresset-group.com

Molecular dynamics simulations can then be used to refine the docked pose and to calculate the binding free energy of the ligand, providing a more accurate prediction of its affinity for the receptor. mdpi.com These computational techniques allow for the rational design of modifications to the this compound scaffold to improve its binding affinity and selectivity for a particular target.

Table 3: Key Interactions of a 1-Cyclobutylpiperidine Scaffold in a GPCR Binding Site (Illustrative Example)

| Ligand Moiety | Receptor Residue | Interaction Type | Estimated Contribution to Binding Energy (kcal/mol) |

|---|---|---|---|

| Piperidine Nitrogen (protonated) | Aspartic Acid | Ionic Bond | -5 to -10 |

| Cyclobutyl Group | Leucine, Valine | Hydrophobic Interaction | -1 to -2 |

| Hydroxyl Group | Serine, Threonine | Hydrogen Bond | -1 to -3 |

Note: This table is an illustrative example based on known interactions for similar ligands in GPCRs. The specific residues and energy contributions would vary depending on the target receptor.

Role of 1 Cyclobutylpiperidin 3 Ol As a Key Synthetic Intermediate and Privileged Scaffold in Chemical Research

Strategic Incorporation into Complex Bioactive Molecular Architectures

The 1-cyclobutylpiperidin-3-ol scaffold is a valuable building block in medicinal chemistry, recognized for its utility as a synthetic intermediate in the creation of complex molecules with significant biological activity. Its structural features, including the tertiary amine, the secondary alcohol, and the lipophilic cyclobutyl group, provide multiple points for chemical modification and allow it to be strategically integrated into diverse molecular frameworks.

Precursor in the Synthesis of Histamine (B1213489) H3 Receptor Ligands

The 1-cyclobutylpiperidine moiety is a key component in the development of potent and selective histamine H3 (H3R) receptor antagonists and inverse agonists. nih.govnih.gov The H3R is a G protein-coupled receptor primarily located in the central nervous system that modulates the release of histamine and other neurotransmitters, making it a therapeutic target for neurological disorders. biorxiv.org While many prominent examples feature a 4-substituted piperidine (B6355638) ring, the underlying scaffold is crucial for receptor interaction.

In the development of H3R inverse agonists, researchers have identified compounds where the 1-cyclobutylpiperidine group serves as a critical pharmacophoric element. For instance, a series of chemical optimizations led to the identification of potent H3R inverse agonists for potential use in treating cognitive disorders. nih.gov One such compound, 1-[2-(1-Cyclobutylpiperidin-4-yloxy)-6,7-dihydro-4H-thiazolo[5,4-c]pyridin-5-yl]propan-1-one, demonstrated high affinity (Ki = 4.0 nM) and robust efficacy in animal models. nih.gov Another related compound, N-[4-(1-Cyclobutylpiperidin-4-yloxy)phenyl]-2-(morpholin-4-yl)acetamide dihydrochloride (B599025) (SUVN-G3031), was developed as an orally active H3R inverse agonist with strong wake-promoting activity. nih.gov Although these specific examples utilize a 4-oxy-piperidine linkage, the synthesis strategies often begin with the corresponding hydroxylated cyclobutylpiperidine precursor, highlighting the role of compounds like this compound as key starting materials for accessing these complex ligands.

Building Block for Other Heterocyclic Systems with Potential Biological Activity

Beyond its application in H3R antagonists, the this compound scaffold serves as a versatile starting point for constructing other heterocyclic systems. The hydroxyl group at the C-3 position provides a reactive handle for various chemical transformations, allowing for the extension of the molecular framework. This can include etherification, esterification, or conversion to other functional groups like amines, which can then be used in cyclization reactions to form fused or spirocyclic systems. The piperidine nitrogen can be involved in reactions to build upon the core structure, leading to a wide array of derivatives with potential therapeutic applications in different disease areas.

Structure-Activity Relationship (SAR) Studies Centered on the this compound Core

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. nih.govijrpr.com For derivatives of this compound, SAR studies focus on understanding how modifications to the core structure affect its interaction with biological targets.

Impact of Positional Isomerism (e.g., C-3 vs. C-4 Hydroxylation) on Scaffold Properties

The position of the hydroxyl group on the piperidine ring is a critical determinant of a molecule's biological activity and binding affinity. The distinction between substitution at the C-3 and C-4 positions significantly alters the three-dimensional shape of the molecule and the vector of the hydroxyl group's hydrogen bonding capability.

In the context of H3 receptor antagonists, the 4-hydroxy (or 4-alkoxy) substitution pattern has been extensively explored and has led to highly potent compounds. nih.govnih.gov This suggests that the geometry provided by the C-4 substitution allows for optimal interaction with the receptor's binding pocket. Changing the attachment point to the C-3 position would reorient the substituent and the rest of the molecule, which could either improve, diminish, or abolish activity depending on the specific receptor topology. For instance, studies on esters of 1-methyl-4-phenyl-3-piperidinol (B15195630) have explored the SAR of this C-3 hydroxylated scaffold, demonstrating its relevance in generating pharmacologically active compounds. nih.gov The choice between a C-3 and C-4 linkage is a key strategic decision in the design of new bioactive agents, as it directly impacts the spatial arrangement of critical pharmacophoric features.

| Feature | C-3 Hydroxylation (e.g., this compound) | C-4 Hydroxylation (e.g., 1-Cyclobutylpiperidin-4-ol) | Impact on Drug Design |

|---|---|---|---|

| Symmetry | Asymmetric (Chiral Center at C-3) | Symmetric (Achiral) | C-3 substitution introduces stereochemistry, which can lead to enantiomer-specific biological activity. |

| Substituent Vector | Provides axial and equatorial orientations for substituents that are spatially distinct from the C-4 position. | Directs substituents along the plane of symmetry of the piperidine ring. | The specific vector is crucial for aligning with binding site features on a biological target. |

| Prevalence in Literature | Less common in H3R antagonists but explored in other contexts. nih.gov | A well-established and highly successful motif in potent H3R antagonists. nih.govnih.gov | The success of C-4 analogues provides a strong rationale for exploring C-3 isomers for novel intellectual property and potentially different activity profiles. |

Conformational Analysis of the Piperidine Ring and Cyclobutyl Substitution within Derivatives

The biological activity of molecules containing a six-membered ring, such as piperidine, is heavily influenced by their conformational preferences. egyankosh.ac.in The piperidine ring typically adopts a low-energy chair conformation to minimize torsional and steric strain. scribd.com In this conformation, substituents can occupy either an axial or equatorial position.

The presence of the N-cyclobutyl group influences the conformational equilibrium of the piperidine ring. Computational and experimental studies on N-substituted piperidines help elucidate these preferences. The cyclobutyl group is bulky and will preferentially occupy the equatorial position to avoid unfavorable 1,3-diaxial interactions with the axial hydrogens on the piperidine ring. This locks the piperidine ring into a specific chair conformation. The hydroxyl group at the C-3 position can then exist in either an axial or equatorial orientation, with the equatorial position generally being more stable. However, the specific conformation adopted in a receptor-bound state may differ from the lowest energy state in solution. Understanding these conformational dynamics is crucial for designing molecules that present the correct geometry for optimal target engagement. upenn.educanada.ca

Methodologies for Scaffold Hopping and Bioisosteric Replacements Employing this compound Analogues

Scaffold hopping and bioisosteric replacement are powerful strategies in drug discovery used to identify novel core structures (scaffolds) that retain the essential biological activity of a parent molecule while improving its properties, such as potency, selectivity, or pharmacokinetic profile. unipa.itniper.gov.in These techniques are also employed to navigate around existing patents and explore new chemical space. nih.gov

The this compound scaffold can be a subject of these strategies in several ways. A medicinal chemist might start with a known active compound containing this core and systematically replace it with other heterocyclic or acyclic structures to see if the activity can be maintained or improved. This is known as scaffold hopping. cresset-group.com The goal is to find a structurally different core that can present the key pharmacophoric elements—such as the basic nitrogen and the hydrogen-bonding hydroxyl group—in a similar spatial arrangement.

Conversely, the this compound moiety itself can be used as a bioisosteric replacement for other chemical groups in a known drug. Bioisosteres are atoms or groups of atoms that have broadly similar physicochemical properties and can be interchanged to create a new molecule with similar biological properties. cambridgemedchemconsulting.comu-tokyo.ac.jp For example, if a lead compound contains a different N-substituted cyclic amine, a chemist might replace it with the this compound scaffold to modulate properties like lipophilicity, metabolic stability, or receptor binding interactions. nih.govmdpi.com

| Strategy | Description | Example Application for this compound |

|---|---|---|

| Scaffold Hopping (From this scaffold) | Replacing the this compound core with a structurally distinct scaffold while preserving key pharmacophoric features. niper.gov.in | Replacing the piperidine ring with other nitrogenous heterocycles like pyrrolidine, azetidine, or morpholine (B109124) to explore new SAR and patent space. |

| Bioisosteric Replacement (To this scaffold) | Using the this compound moiety to replace a different functional group in a known bioactive molecule. cambridgemedchemconsulting.com | Substituting an existing acyclic amine or a different heterocyclic group in a drug candidate with the this compound scaffold to improve pharmacokinetic properties. |

| Fragment Replacement | A specific type of bioisosteric replacement where smaller parts of the scaffold are swapped, e.g., replacing the N-cyclobutyl group. nih.gov | Replacing the cyclobutyl group with other alkyl or cycloalkyl groups (e.g., isopropyl, cyclopentyl) to fine-tune lipophilicity and binding interactions. |

Application in Fragment-Based Drug Discovery and Target-Oriented Synthesis

The unique structural attributes of this compound, namely its three-dimensional architecture, favorable physicochemical properties, and synthetic tractability, have positioned it as a valuable building block in modern drug discovery paradigms such as Fragment-Based Drug Discovery (FBDD) and Target-Oriented Synthesis (TOS). Its utility as a privileged scaffold stems from the piperidine ring's prevalence in marketed drugs and the cyclobutyl group's ability to confer improved metabolic stability and lipophilicity.

Fragment-Based Drug Discovery (FBDD) is a drug discovery approach that starts with the identification of small, low-molecular-weight compounds, or "fragments," that bind weakly to a biological target. frontiersin.orgbiosolveit.de These initial hits are then progressively optimized and linked together to generate more potent, drug-like lead compounds. frontiersin.org The "Rule of Three" is often used to define the chemical space for fragments: a molecular weight of ≤ 300 Da, ≤ 3 hydrogen bond donors, ≤ 3 hydrogen bond acceptors, and a cLogP of ≤ 3. nih.gov this compound, with its molecular formula C9H17NO, fits well within this chemical space, making it an attractive candidate for inclusion in fragment screening libraries.

The rationale for incorporating scaffolds like this compound into FBDD libraries lies in their ability to provide a three-dimensional framework that can be elaborated in multiple vectors to explore the binding pockets of target proteins. nih.gov The hydroxyl group at the 3-position and the secondary amine of the piperidine ring (in its unprotected form) offer convenient handles for chemical modification, allowing for the rapid generation of a library of diverse analogs. This "fragment evolution" or "fragment linking" is a cornerstone of the FBDD process. biosolveit.denih.gov While specific examples of this compound in large-scale fragment screens are not extensively documented in publicly available literature, its structural motifs are present in fragment libraries designed for CNS drug discovery. nih.gov

Target-Oriented Synthesis (TOS), in contrast to diversity-oriented synthesis, focuses on the creation of molecules with a predefined biological activity against a specific target. This approach often leverages known pharmacophores and privileged scaffolds to design and synthesize novel ligands with improved potency, selectivity, and pharmacokinetic profiles. The 1-cyclobutylpiperidine moiety has been successfully employed in TOS campaigns, most notably in the development of histamine H3 receptor (H3R) inverse agonists for the treatment of central nervous system disorders.

A prime example is the discovery of SUVN-G3031, a potent and selective H3R inverse agonist. nih.gov In this research, the 1-cyclobutylpiperidin-4-yloxy moiety was identified as a key component for achieving high affinity and desirable pharmacokinetic properties. The cyclobutyl group was specifically introduced to enhance metabolic stability and modulate lipophilicity. Similarly, another study details the design and synthesis of a series of fused cyclopropyl-4,5-dihydropyridazin-3-one phenoxypiperidine analogs, where the 1-cyclobutylpiperidine scaffold was crucial for potent H3R antagonism. nih.gov These examples underscore the value of the 1-cyclobutylpiperidine scaffold in the target-oriented design of CNS-active agents.

The following table summarizes key research findings related to the application of the 1-cyclobutylpiperidine scaffold in drug discovery:

| Compound/Scaffold | Target | Key Findings |

| N-[4-(1-Cyclobutylpiperidin-4-yloxy)phenyl]-2-(morpholin-4-yl)acetamide dihydrochloride (SUVN-G3031) | Histamine H3 Receptor (H3R) | Potent and selective H3R inverse agonist with robust wake-promoting activity. The 1-cyclobutylpiperidine moiety contributed to high affinity and favorable pharmacokinetics. nih.gov |

| (1R,6S)-5-[4-(1-Cyclobutyl-piperidin-4-yloxy)-phenyl]-3,4-diaza-bicyclo[4.1.0]hept-4-en-2-one | Histamine H3 Receptor (H3R) | A potent H3R inverse agonist with cognitive enhancing and wake-promoting activity. The 1-cyclobutylpiperidine scaffold was integral to the pharmacophore. nih.gov |

| cis-1,3-disubstituted cyclobutyl kinase inhibitors | Protein Kinases | While not directly incorporating the piperidine ring, this research highlights the utility of the cyclobutane (B1203170) ring as a scaffold for kinase inhibitors, suggesting potential applications for cyclobutyl-containing piperidines in this area. nih.gov |

Q & A

Q. Methodological Approach :

- Reaction Design : Start with a retrosynthetic analysis to identify key intermediates (e.g., cyclobutylamine and piperidin-3-ol derivatives). Use palladium-catalyzed cross-coupling or reductive amination for cyclobutyl group introduction .

- Parameter Optimization : Screen solvents (e.g., dichloromethane vs. THF), temperatures (0–80°C), and catalysts (e.g., NaBH4 vs. LiAlH4) using Design of Experiments (DoE) to maximize yield .

- Purification : Employ column chromatography with gradient elution (hexane/ethyl acetate) and validate purity via HPLC (C18 column, UV detection at 254 nm) .

What advanced spectroscopic techniques are critical for resolving structural ambiguities in this compound derivatives?

Q. Methodological Approach :

- NMR Analysis : Use - HMBC to confirm cyclobutyl-piperidine connectivity and - COSY for stereochemical assignments .

- X-ray Crystallography : Resolve absolute configuration for chiral centers; compare experimental data with Cambridge Structural Database entries .

- Mass Spectrometry : High-resolution ESI-MS to distinguish isobaric impurities (e.g., vs. ) .

How should researchers design in vitro assays to evaluate the biological activity of this compound?

Q. Methodological Approach :

- Target Selection : Prioritize receptors (e.g., GPCRs, ion channels) based on structural analogs (e.g., piperidine-based ligands in evidence ).

- Assay Conditions : Use HEK293 cells transfected with target receptors; measure cAMP or Ca flux via fluorescence .

- Controls : Include positive controls (e.g., known agonists/antagonists) and vehicle-only groups. Analyze dose-response curves (GraphPad Prism) to calculate IC or EC .

What strategies address contradictory data in the pharmacological profiling of this compound?

Q. Methodological Approach :

- Reproduibility Checks : Replicate assays across independent labs using standardized protocols .

- Meta-Analysis : Compare results with structurally similar compounds (e.g., 3-Phenyl-1-(piperidin-4-yl)propan-1-ol hydrochloride in ).

- Mechanistic Studies : Use siRNA knockdown or CRISPR-edited cell lines to confirm target specificity .

How can enantiomeric separation of this compound be achieved for stereochemical studies?

Q. Methodological Approach :

- Chiral Chromatography : Use a Chiralpak AD-H column with n-hexane/isopropanol (90:10) at 1 mL/min; monitor with polarimetric detection .

- Kinetic Resolution : Employ lipase-catalyzed acetylation (e.g., Candida antarctica Lipase B) to isolate enantiomers .

- Circular Dichroism (CD) : Validate enantiopurity by comparing experimental CD spectra with computational predictions (TDDFT) .

What computational methods are suitable for predicting the pharmacokinetic properties of this compound?

Q. Methodological Approach :

- ADMET Prediction : Use SwissADME or QikProp to estimate logP, bioavailability, and blood-brain barrier permeability .

- Docking Studies : Perform molecular docking (AutoDock Vina) against target receptors (e.g., σ1 receptor PDB: 5HK1) .

- MD Simulations : Run 100-ns simulations (GROMACS) to assess binding stability and conformational dynamics .

How should researchers mitigate hazards during the handling of this compound?

Q. Methodological Approach :

- PPE : Use nitrile gloves, lab coats, and ANSI-approved goggles; work in a fume hood .

- Spill Management : Neutralize acidic/basic spills with appropriate adsorbents (e.g., sodium bicarbonate for acids) .

- Waste Disposal : Collect residues in labeled containers for incineration by licensed facilities .

What experimental approaches validate the stability of this compound under varying storage conditions?

Q. Methodological Approach :

- Forced Degradation : Expose samples to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines) .

- Stability-Indicating Assays : Monitor degradation products via UPLC-MS/MS; quantify using external calibration curves .

- Storage Recommendations : Store at -20°C under argon in amber vials to prevent oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。